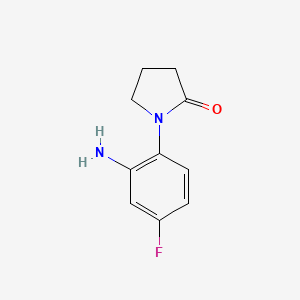

1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-4-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXOXEPNUMKQSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401265522 | |

| Record name | 1-(2-Amino-4-fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926245-12-7 | |

| Record name | 1-(2-Amino-4-fluorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926245-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-4-fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. arxiv.org For this compound, two primary disconnections are considered logical.

The first and most apparent disconnection is the C-N bond between the pyrrolidin-2-one nitrogen and the 2-amino-4-fluorophenyl ring. This bond can be formed through N-arylation methods. This approach simplifies the synthesis into two key building blocks: pyrrolidin-2-one and a suitable 1,2,4-trisubstituted benzene (B151609) derivative, such as 1-bromo-2-nitro-4-fluorobenzene or 4-fluoro-2-nitroaniline. This strategy is advantageous as pyrrolidin-2-one is a readily available starting material.

A second disconnection can be made at the amide bond within the γ-lactam (pyrrolidin-2-one) ring. This suggests a linear precursor, specifically a γ-amino acid derivative like 4-((2-amino-4-fluorophenyl)amino)butanoic acid. The subsequent intramolecular cyclization (lactamization) would then form the desired five-membered ring. This pathway integrates the formation of the aryl-nitrogen bond at an earlier stage.

These two retrosynthetic approaches dictate the main strategies for the synthesis of the target molecule, focusing on either the formation of the pyrrolidin-2-one core first, followed by arylation, or the construction of the ring from a pre-arylated acyclic precursor.

Classical and Contemporary Synthetic Routes to the Pyrrolidin-2-one Core

The pyrrolidin-2-one, or γ-lactam, skeleton is a prevalent structural motif in many biologically active compounds. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of effective methods.

Cyclization Reactions for Pyrrolidin-2-one Ring Formation

A range of cyclization strategies beyond simple lactamization can be employed to construct the pyrrolidin-2-one ring.

From Donor-Acceptor (DA) Cyclopropanes: A modern approach involves the reaction of donor-acceptor cyclopropanes with primary amines. nih.gov This method proceeds via a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) by an amine to form a γ-amino ester intermediate, which then undergoes in situ lactamization to yield the pyrrolidin-2-one. nih.govmdpi.com This process is versatile, allowing for a variety of substituents on both the amine and the cyclopropane precursors. mdpi.com

Intramolecular Radical Cyclization: The formation of pyrrolidines can be achieved through the intramolecular attack of an amino radical on a carbon-carbon double bond. chempedia.info This method offers a pathway to substituted pyrrolidines that can be subsequently oxidized to the corresponding lactam.

1,3-Dipolar Cycloaddition: A classical and widely studied method for creating five-membered heterocycles is the 1,3-dipolar cycloaddition. nih.gov The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) can produce highly substituted pyrrolidine (B122466) rings with excellent stereoselectivity. nih.govosaka-u.ac.jp

Ring Contraction: An emerging strategy involves the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jp While less common, this skeletal editing approach provides novel access to the pyrrolidine core from abundant pyridine (B92270) feedstocks. osaka-u.ac.jp

Lactamization Approaches

Lactamization is the intramolecular cyclization of an amino acid to form a cyclic amide. This is a direct and common method for synthesizing the pyrrolidin-2-one core.

From γ-Aminobutyric Acid (GABA) and its Derivatives: The most fundamental approach is the dehydration-cyclization of γ-aminobutyric acid. A more versatile laboratory and industrial method involves the reaction of γ-butyrolactone (GBL) with a primary amine. chemicalbook.com This reaction is typically performed at high temperatures (200-300°C) to facilitate the dehydration and cyclization of the intermediate hydroxy butyl amide. chemicalbook.com

From Glutamic Acid: Glutamic acid, an abundant amino acid, can be converted into 2-pyrrolidone through a pathway involving dehydration to pyroglutamic acid, followed by hydrogenation and decarbonylation. researchgate.net

Tandem Reactions: Modern synthetic strategies often combine multiple steps into a single operation. Tandem reactions, such as a Mannich/lactamization sequence, allow for the rapid construction of complex γ-lactams from simpler precursors. researchgate.net Another approach involves a Ugi multicomponent reaction followed by a nucleophilic substitution step to yield substituted pyrrolidin-2-ones in a one-pot sequence. nih.gov

| Method | Precursors | Key Conditions | Reference(s) |

| DA Cyclopropane Annulation | Donor-Acceptor Cyclopropane, Primary Amine | Lewis Acid (e.g., Ni(ClO₄)₂, Y(OTf)₃), Heat | nih.gov, mdpi.com |

| GBL Aminolysis | γ-Butyrolactone (GBL), Primary Amine | High Temperature (200-300°C) | , chemicalbook.com |

| Glutamic Acid Conversion | Glutamic Acid | Heat, Hydrogenation Catalyst (e.g., Ru/Al₂O₃) | researchgate.net |

| Ugi/Cyclization Sequence | α-Aminoester, Aldehyde, Isocyanide, Bromo-acid | Multicomponent Reaction followed by base-mediated cyclization | nih.gov |

Strategies for Introducing the 2-Amino-4-fluorophenyl Moiety

Once the pyrrolidin-2-one core is available, or as part of an integrated strategy, the 2-amino-4-fluorophenyl group must be installed. This is typically achieved via C-N bond formation to an aromatic ring.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. It has become a cornerstone of modern synthesis due to its high efficiency, functional group tolerance, and broad scope. organic-chemistry.org The reaction couples an amine with an aryl halide or pseudohalide. organic-chemistry.org

In the context of synthesizing this compound, this reaction would involve coupling pyrrolidin-2-one (the amine component) with a suitable aryl halide, such as 1-bromo-4-fluoro-2-nitrobenzene. The nitro group serves as a precursor to the amine, which can be reduced in a subsequent step. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. youtube.com

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are known to enhance reaction efficiency by promoting both the oxidative addition and the final reductive elimination steps. youtube.comyoutube.com

| Component | Examples | Purpose | Reference(s) |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | youtube.com |

| Phosphine Ligand | XPhos, SPhos, RuPhos, BINAP | Stabilize catalyst, enhance reactivity and selectivity | youtube.com, youtube.com |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonate the amine for the transmetalation step | youtube.com |

| Aryl Halide | Aryl bromides, chlorides, or triflates | Electrophilic coupling partner | organic-chemistry.org |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic Aromatic Substitution (SNAr) provides an alternative, classical route for C-N bond formation. This reaction requires an aromatic ring that is "activated" towards nucleophilic attack by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (–NO₂) or cyano (–CN) group, positioned ortho or para to a leaving group (typically a halide). nih.gov

For the target molecule, a viable SNAr strategy would involve reacting the pyrrolidin-2-one anion (formed by deprotonation with a strong base) with an activated aryl fluoride (B91410) like 1,4-difluoro-2-nitrobenzene or 4-fluoro-1-iodo-2-nitrobenzene. The nitro group strongly activates the ring, facilitating the displacement of the fluoride or iodide by the pyrrolidinone nitrogen. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. researchgate.net Following the successful substitution, the nitro group is reduced to the desired primary amine using standard reducing agents like H₂/Pd-C, SnCl₂, or Na₂S₂O₄. The presence of the fluorine atom at the 4-position is beneficial as fluorine is an excellent leaving group in activated SNAr reactions.

Direct Amination and Fluorination Methodologies

The synthesis of fluorinated amino compounds often involves multi-step sequences. However, direct methods for introducing both fluorine and an amino group are highly sought after for their efficiency. An oxidative allene (B1206475) amination strategy using Selectfluor has been shown to produce triply functionalized C–F/C–N/C–O stereotriads, which can be readily converted into fluorinated pyrrolidines. nih.gov This method is notable for its ability to create motifs with adjacent fluorine- and amine-bearing stereocenters with high diastereoselectivity. nih.gov Another approach involves the direct hydrative amination of activated alkynes using sulfinamides as the nitrogen source, which provides a practical route to α-amino acid derivatives under mild conditions. nih.gov While not directly applied to the title compound, these methods represent cutting-edge strategies for direct C-F and C-N bond formation.

For the fluorophenyl moiety, direct C-H fluorination of nitrogen-containing heterocycles like pyridines and diazines has been achieved using silver(II) fluoride. researchgate.net This reaction proceeds at room temperature with high selectivity for the position adjacent to the nitrogen atom. researchgate.net Such methodologies, inspired by classic amination reactions, demonstrate the potential for direct fluorination pathways in the synthesis of complex aromatic systems. researchgate.net

Derivatization and Analog Synthesis of this compound

The core structure of this compound allows for extensive derivatization at three main sites: the pyrrolidin-2-one ring, the fluorophenyl moiety, and the amino group.

Modifications on the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring is a versatile scaffold found in many biologically active molecules and can be synthesized and modified in numerous ways. unipa.it N-substituted pyrrolidin-2-ones are commonly prepared through the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures.

Further modifications can introduce additional functionality. For instance, fluorinated pyrrolidines can be synthesized from fluorinated amine triads through an N-Boc protection and a sodium iodide-mediated ring contraction. nih.gov An efficient synthesis of fluorinated pyrrolidine analogues has been developed, which notably replaces potentially hazardous reagents like DAST and sodium azide (B81097) with TBAF and a Burgess-type reagent, respectively. wordpress.com The synthesis of prolinamide-based organocatalysts often involves modifications of the pyrrolidine ring, such as introducing tosylamide groups. nih.gov

Multicomponent reactions offer a streamlined approach to highly substituted heterocyclic systems. For example, a reaction between p-fluoroaniline, ethyl cyanoacetate, malononitrile, and substituted benzaldehydes can yield highly substituted 2-pyridones, which share a lactam feature with pyrrolidin-2-one. researchgate.net

Substituent Variations on the Fluorophenyl Moiety

Varying the substituents on the fluorophenyl ring is a key strategy for modulating the properties of the final compound. This can involve introducing different functional groups or altering the position of existing ones.

The synthesis of pyrrolidines can be achieved through various catalytic methods that tolerate a range of substituents on the aromatic ring. organic-chemistry.org For example, Ti-catalyzed radical cycloadditions and palladium-catalyzed dehydrative coupling reactions accommodate diverse aromatic precursors. organic-chemistry.org The synthesis of 4-amino and 4-ureido pyridazinone derivatives, which are structurally related, demonstrates the feasibility of introducing various substituents onto an aromatic ring attached to a heterocyclic core. nih.gov

Further examples include the synthesis of compounds where the aniline (B41778) ring of fentanyl is replaced with other substituted aromatic monocycles. wikipedia.org A related compound, 4-Amino-1-(2-amino-6-fluorophenyl)pyrrolidin-2-one, features an additional amino group on the phenyl ring, illustrating that multiple substitutions are possible. nih.gov The synthesis of derivatives of 2-amino-4,4,4-trifluorobutanoic acid also highlights methods for creating fluorinated building blocks that can be incorporated into more complex molecules. mdpi.com

Amino Group Functionalization

The primary amino group on the fluorophenyl ring is a key site for functionalization, allowing for the introduction of a wide array of chemical moieties. This can be used to link the core structure to other molecules or to modify its physicochemical properties.

Derivatization reagents can be employed to modify the amino group. For instance, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid (Pro-PPZ) is used as a chiral derivatization reagent for the enantioseparation and detection of chiral amines. nih.gov Similarly, N-(4-aminophenyl)piperidine has been used to derivatize organic acids to improve their detection in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov

The amino group can also participate in cyclization reactions. The reaction of a thiosemicarbazide (B42300) intermediate, which contains an amino group, can lead to the formation of 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, depending on the reagents used. organic-chemistry.org The synthesis of 4-Amino-1-(2-amino-6-fluorophenyl)pyrrolidin-2-one itself implies that the aniline nitrogen can be part of a lactam ring while another amino group is present on the same phenyl ring. nih.gov

Reaction Mechanisms and Pathways of Synthesis

The synthesis of pyrrolidine derivatives involves a variety of reaction mechanisms. The formation of the pyrrolidine ring itself can proceed through several pathways. Ti-catalyzed radical formal [3+2] cycloadditions of N-acylaziridines and alkenes proceed via a redox-relay mechanism involving radical intermediates for C-N bond cleavage and formation. organic-chemistry.org Another pathway involves an alkene aza-Cope-Mannich cyclization, which proceeds through a γ-unsaturated iminium ion, a 2-azonia- organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, and an intramolecular Mannich reaction to yield 3-alkyl-1-tosyl pyrrolidines. organic-chemistry.org

In the context of fluorination, the oxidative allene amination using Selectfluor is rationalized to proceed through a bicyclic methyleneaziridine as a key intermediate. nih.gov The diastereoselectivity of the electrophilic fluorination of tethered enesulfamates has been explained by specific reaction models. nih.gov

The base-catalyzed intramolecular cyclization of 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one to form a 1,2-dihydro-3H-pyrrol-3-one is proposed to occur via the addition of a water molecule to form an enol, which rearranges to a 1,3-diketone. This diketone then undergoes ring closure by the attack of the NH moiety on a carbonyl group, followed by the elimination of water to yield the final product. mdpi.com

Catalysis in the Synthesis of Pyrrolidin-2-one Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of pyrrolidin-2-one derivatives. A wide range of catalysts are employed, from transition metals to organocatalysts.

Metal-Based Catalysis:

Titanium: Ti-catalysts are used in the radical formal [3+2] cycloadditions of N-acylaziridines and alkenes to form pyrrolidines. organic-chemistry.org

Palladium: Palladium in combination with a photoredox catalyst mediates the dehydrative coupling of alkyl amines with allylic alcohols. organic-chemistry.org

Gold: Ph3PAuOTf catalyzes the intra- and intermolecular hydroamination of unactivated olefins with sulfonamides. organic-chemistry.org

Iron: Iron(III) salts catalyze the aza-Cope-Mannich cyclization between 2-hydroxy homoallyl tosylamine and aldehydes. organic-chemistry.org

Cobalt: Co2(CO)8 is used for the chemodivergent synthesis of pyrrolidines and pyrrolidones from levulinic acid and aromatic amines. organic-chemistry.org

Organocatalysis and Other Reagents:

Selectfluor: This electrophilic fluorinating reagent is used in the oxidative amination of allenes to produce fluorinated amine triads that can be converted to fluorinated pyrrolidines. nih.gov

Thiourea Derivatives: Tert-leucine-derived thioureas have been identified as effective hydrogen-bond donor organocatalysts for the enantioselective dearomatization of diazaheterocycles. acs.org Mechanistic studies suggest the formation of a supramolecular thiourea-chloride-iminium complex. acs.org

α-Bromoketones: The synthesis of certain pyrovalerone analogs, which are 2-aminopentanophenones, involves the reaction of α-bromoketones with pyrrolidine. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in Synthetic Routes

The synthesis of This compound is a multi-step process that requires careful optimization of reaction conditions at each stage to ensure high yield and purity. The primary route involves the initial formation of a nitro-substituted intermediate, 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-2-one , followed by the reduction of the nitro group to the desired amine. The optimization of these key transformations is critical for an efficient and scalable synthesis.

A plausible and efficient method for the synthesis of the key intermediate, 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-2-one , is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. The reaction typically involves the coupling of an aryl halide, in this case, a halonitrobenzene derivative such as 1-Bromo-4-fluoro-2-nitrobenzene or 2-Bromo-4-fluoro-1-nitrobenzene , with Pyrrolidin-2-one . The optimization of this step is crucial for maximizing the yield of the desired N-arylated product.

Key parameters that are typically optimized in a Buchwald-Hartwig amination include the choice of palladium precursor, the phosphine ligand, the base, the solvent, and the reaction temperature. The interplay of these factors significantly influences the reaction's efficiency.

For instance, a study on the amination of various aryl bromides has shown the effectiveness of different palladium catalysts and ligands. While not specific to 1-Bromo-4-fluoro-2-nitrobenzene , the general principles of catalyst and ligand selection are applicable. The choice of a strong, non-nucleophilic base is also critical to facilitate the catalytic cycle without promoting side reactions.

The following interactive table illustrates the potential impact of varying reaction components on the yield of N-aryl products in analogous Buchwald-Hartwig aminations.

Table 1: Illustrative Optimization of Buchwald-Hartwig Amination Conditions for N-Aryl Bond Formation

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 75 |

| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 85 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 82 |

The second critical step in the synthesis is the reduction of the nitro group in 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-2-one to form the final product, This compound . This transformation can be achieved using various reducing agents, and the choice of reagent and reaction conditions can significantly affect the yield and selectivity, minimizing the formation of byproducts.

Commonly used methods for nitro group reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), or chemical reduction with reagents like tin(II) chloride (SnCl₂), iron in acidic medium (Fe/HCl), or sodium dithionite (B78146) (Na₂S₂O₄). The optimization of this step involves selecting a reagent that provides a high yield of the desired amine without affecting the fluorine substituent or the lactam ring.

Catalytic hydrogenation is often a clean and efficient method, but the catalyst, pressure, and solvent must be carefully chosen. Chemical reducing agents offer an alternative that may be more suitable for certain substrates or for scaling up the reaction.

The following interactive table provides a summary of common reduction methods and their typical yields for analogous nitro-to-amine transformations on aromatic rings.

Table 2: Optimization of Nitro Group Reduction

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | H₂ (1 atm), 10% Pd/C | Ethanol | 25 | 4 | 95 |

| 2 | SnCl₂·2H₂O | Ethyl Acetate (B1210297) | 70 | 3 | 88 |

| 3 | Fe, NH₄Cl | Ethanol/Water | 80 | 6 | 92 |

By systematically optimizing both the Buchwald-Hartwig amination to form the C-N bond and the subsequent nitro group reduction, a high-yielding and efficient synthetic route to This compound can be developed. The selection of the most appropriate conditions will depend on factors such as substrate reactivity, desired scale, and economic considerations.

Structure Activity Relationships Sar and Structural Determinants of Biological Activity

Conformational Analysis and Stereochemical Influences on Biological Activity

The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. The pyrrolidin-2-one scaffold, being a five-membered saturated ring, is non-planar and can adopt various conformations, a phenomenon known as "pseudorotation". nih.govnih.gov This conformational flexibility allows the molecule to explore a wider pharmacophore space, potentially leading to better binding with a target protein. researchgate.netnih.gov

The presence of stereogenic centers in pyrrolidine (B122466) derivatives introduces chirality, which can have a profound impact on biological activity. researchgate.netnih.gov Different stereoisomers of a compound can exhibit significantly different pharmacological profiles due to their distinct binding modes with enantioselective proteins. researchgate.netnih.gov For instance, in related pyrrolidine systems, the stereochemistry at various positions on the ring has been shown to be crucial for activity. The (S)-configuration is often derived from the natural amino acid L-proline, a common chiral building block in the synthesis of such compounds. osi.lvmdpi.com

The spatial orientation of substituents, dictated by the ring's conformation and stereochemistry, directly influences how the molecule fits into a binding pocket. nih.gov For example, a cis-4-CF3 substituent on a pyrrolidine ring has been shown to favor a pseudo-axial conformation for other substituents, leading to full agonism at certain receptors. nih.gov Similarly, the stereochemistry at the 3-position can determine whether a compound acts as an antagonist or a selective degrader of a receptor. nih.gov

Role of the Fluorine Atom in Modulating Biological Activity and Chemical Reactivity

The incorporation of fluorine into a drug molecule is a common strategy in medicinal chemistry to modulate its properties. nih.govresearchgate.net The fluorine atom in 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one, positioned on the phenyl ring, can significantly influence the compound's biological activity and chemical reactivity through several mechanisms.

Furthermore, the substitution of hydrogen with fluorine can block metabolic pathways, thereby increasing the metabolic stability and bioavailability of the compound. researchgate.net The small size of the fluorine atom means it often has minimal steric impact, allowing it to serve as a bioisostere for a hydrogen atom. nih.gov However, in some cases, fluorine substitution can have a detrimental effect on binding affinity, as observed in certain cannabinoid analogs. nih.gov The effect of fluorine is highly context-dependent, and its influence on activity is determined by the specific interactions within the binding site. nih.gov

Impact of Pyrrolidin-2-one Ring Substituents on Target Interactions

Structure-activity relationship studies on various pyrrolidinone derivatives have revealed key insights:

Position 3: Substituents at this position can strongly influence the biological activity. For example, in a series of anticonvulsant pyrrolidine-2,5-diones, 3-benzhydryl and 3-isopropyl derivatives showed potent activity in one assay, while 3-methyl and unsubstituted analogs were more active in another. nih.gov

Positions 3 and 4: The relative stereochemistry of substituents at these positions is often critical. A cis-configuration of substituents at the 3- and 4-positions of the pyrrolidine ring has been found to be preferable over the trans-orientation for dual PPARα/γ agonists. nih.gov

Nitrogen Atom (Position 1): The nitrogen atom of the pyrrolidine ring is a common point for substitution, with a high percentage of FDA-approved pyrrolidine drugs being N-substituted. nih.gov This position is often occupied by a larger moiety, such as the 2-amino-4-fluorophenyl group in the title compound, which is crucial for anchoring the molecule to the target.

Table 1: Impact of Pyrrolidin-2-one Ring Substituents on Biological Activity

| Position | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| 3 | Benzhydryl, Isopropyl | Increased anticonvulsant activity (scPTZ test) | nih.gov |

| 3 | Methyl, Unsubstituted | Increased anticonvulsant activity (MES test) | nih.gov |

| 3 and 4 | cis-Substituents | Preferred orientation for PPARα/γ dual agonists | nih.gov |

| 1 (Nitrogen) | Various (e.g., Aryl) | Common site for modification to anchor the molecule | nih.gov |

Contribution of the 2-Amino-4-fluorophenyl Moiety to Binding Affinity and Selectivity

The 2-amino-4-fluorophenyl group is a key pharmacophoric element that significantly contributes to the binding affinity and selectivity of this compound. This moiety can engage in multiple types of interactions with a target protein.

The primary amino group (-NH2) can act as a hydrogen bond donor, forming crucial interactions with specific amino acid residues in the binding pocket. The position of this amino group on the phenyl ring is critical for optimal binding. For example, in dipeptidyl peptidase-4 (DPP-4) inhibitors, the P1 fragment, which can be an analog of the aminofluorophenyl group, binds in the S1 and S2 domains of the enzyme. nih.gov

The fluorophenyl ring itself contributes to binding through hydrophobic and van der Waals interactions. nih.gov The fluorine atom, as discussed earlier, modulates the electronic properties of the ring and can form specific interactions, potentially with polar residues or water molecules in the binding site, which can enhance selectivity for a particular target. nih.gov The combination of the amino group and the fluorine atom on the phenyl ring creates a unique electronic and steric profile that can be optimized for high-affinity and selective binding.

Comparative SAR Studies with Analogous Chemical Scaffolds

To better understand the SAR of this compound, it is informative to compare its activity with that of compounds containing analogous chemical scaffolds. Such comparisons help to elucidate the importance of the pyrrolidin-2-one core and its specific substitution pattern.

Pyrrolidine vs. Piperidine (B6355638): Pyrrolidine and piperidine are both five- and six-membered saturated nitrogen heterocycles, respectively, that are commonly used in drug design. nih.gov The smaller ring size of pyrrolidine results in different bond angles and conformational preferences compared to piperidine, which can lead to altered binding geometries and biological activities. researchgate.net

Pyrrolidin-2-one vs. Other Heterocycles: The lactam (cyclic amide) functionality of the pyrrolidin-2-one ring is a key feature. Replacing this ring with other heterocyclic systems, such as piperazinones or pyrimidine-2,4-diones, can lead to different binding modes. nih.govpolyu.edu.hk For instance, in DPP-4 inhibitors, compounds with a pyrimidine-2,4-dione fragment engage in additional interactions in the S1' and S2' pockets of the enzyme, which is not observed with pyrrolidine-based inhibitors. nih.gov

Impact of Phenyl Ring Substitution: Comparative studies of analogs with different substitutions on the phenyl ring highlight the importance of the 2-amino and 4-fluoro groups. For example, in a series of nucleoside transporter inhibitors, the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects. polyu.edu.hk Replacing the fluorophenyl group with other aromatic or aliphatic moieties would likely have a significant impact on activity.

Table 2: Comparative SAR of Different Scaffolds

| Scaffold Feature | Comparison Scaffold | Key Differences in SAR | Reference |

|---|---|---|---|

| Pyrrolidine (5-membered ring) | Piperidine (6-membered ring) | Different ring pucker and conformational flexibility affecting binding geometry. | researchgate.netnih.gov |

| Pyrrolidin-2-one | Pyrimidine-2,4-dione | Pyrimidine-2,4-dione allows for additional interactions in S1' and S2' pockets of DPP-4. | nih.gov |

| 4-Fluorophenyl | Phenyl or other substituted phenyls | Halogen substitution on the phenyl ring can be essential for activity; replacement often alters or abolishes effects. | polyu.edu.hk |

Biological Target Identification and Mechanistic Studies Pre Clinical, in Vitro and in Vivo Animal Models

Enzyme Modulation and Inhibition Profiles

The interaction of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one with various enzyme systems has been a subject of scientific inquiry. This section outlines the available research findings on its potential to modulate or inhibit specific enzymatic targets.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov HDAC inhibitors have emerged as a significant class of therapeutics, particularly in oncology. HDACs 1 and 2 are often found together in major co-repressor complexes and are implicated in cell cycle progression, making them attractive drug targets. nih.gov

Direct enzymatic assays on the inhibitory effect of this compound on specific HDAC isoforms are not available in the current body of scientific literature. However, the chemical structure of the compound, specifically the o-aminoanilide moiety, is a recognized pharmacophore for HDAC inhibition. This structural feature is known to chelate the zinc ion in the active site of class I HDACs, which includes HDAC1, HDAC2, and HDAC3. The presence of this group suggests that this compound may possess HDAC inhibitory properties, though this requires experimental validation.

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that regulate DNA topology and are validated targets for antibacterial agents, such as the fluoroquinolones. nih.govnih.gov These enzymes work by creating transient double-stranded breaks in DNA to allow for strand passage. nih.gov

There is no scientific literature available that reports on the direct testing of this compound for inhibitory activity against DNA gyrase or topoisomerase IV. The primary mechanisms of well-known inhibitors like quinolones involve the stabilization of a covalent enzyme-DNA complex, leading to lethal double-strand breaks. nih.gov While some antibacterial agents have dual targeting capabilities against both enzymes, specific data for the compound is absent.

Other Enzymatic Targets

The broader chemical space related to this compound has been explored for activity against other enzyme classes.

No specific studies have been identified that assess the inhibitory profile of this compound against other enzymatic targets such as kinases or amino acid-metabolizing enzymes. The PubChem database contains an entry for 4-Amino-1-(2-amino-4-fluorophenyl)pyrrolidin-2-one, but it does not include any biological activity data. nih.gov

Receptor Binding and Antagonism Studies

The interaction of this compound with neurotransmitter receptors is another area of potential biological activity.

Serotonin (B10506) (5-HT2) Receptor Antagonism

The serotonin 5-HT2A receptor is a G-protein coupled receptor involved in a wide range of physiological and pathological processes, making it a target for various therapeutic agents. nih.gov

Direct receptor binding assays or functional antagonism studies for this compound at the 5-HT2A receptor have not been reported in the available scientific literature. However, a structurally related compound, (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045), has been shown to have a high affinity for the 5-HT2A receptor with a Ki value of 1.92 nM. nih.gov This compound shares the 4-fluorophenyl and pyrrolidine (B122466) moieties, suggesting that the core structure of this compound might have the potential for interaction with the 5-HT2A receptor. Further investigation is required to confirm this hypothesis.

Below is a data table summarizing the findings on the biological targets discussed.

| Biological Target | Finding for this compound | Findings for Related Compounds |

| Acetylcholinesterase | No direct studies found. | Pyrrolidin-2-one derivatives have been studied as potential inhibitors. nih.gov |

| Histone Deacetylase (HDAC) | No direct studies found. The o-aminoanilide moiety is a known pharmacophore for HDAC inhibition. | |

| DNA Gyrase | No direct studies found. | |

| Topoisomerase IV | No direct studies found. | |

| Other Enzymatic Targets | No direct studies found. | |

| Serotonin (5-HT2) Receptor | No direct studies found. | A related compound with a 4-fluorophenyl and pyrrolidine moiety shows high affinity for the 5-HT2A receptor. nih.gov |

Cannabinoid Receptor 1 (CB1) Modulation

No published preclinical, in vitro, or in vivo data was found that specifically investigates the modulatory effects of this compound on the Cannabinoid Receptor 1 (CB1).

Dual Orexin (B13118510) Receptor Antagonism

There is no available research to indicate that this compound acts as a dual orexin receptor antagonist. Studies on orexin antagonists focus on different chemical structures. nih.govnih.gov

Neurotransmitter Transporter (DAT, NET, SERT) Interactions

Specific data on the interaction of this compound with the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), or serotonin (SERT) transporters is not present in the available scientific literature.

Cellular Mechanisms of Action (In Vitro Studies)

Antiproliferative Effects in Cancer Cell Lines

No in vitro studies documenting the antiproliferative effects of this compound on any cancer cell lines have been identified.

Antibacterial and Antimicrobial Mechanisms

There is no available scientific literature describing the antibacterial or antimicrobial mechanisms of this compound.

Neuroprotective Pathways

Research specifically detailing any neuroprotective pathways activated or modulated by this compound is not available.

Research on this compound Reveals No Publicly Available Data on Signaling Pathway Modulation

Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the signaling pathway modulation of the chemical compound this compound.

Extensive investigations into preclinical, in vitro, and in vivo animal model studies have yielded no research findings, detailed data, or mechanistic studies that would elucidate the compound's interaction with biological signaling pathways.

Consequently, the creation of a detailed article section on its "Biological Target Identification and Mechanistic Studies," with a focus on "Signaling Pathway Modulation," is not possible at this time due to the absence of primary research data on this specific molecule. Further scientific inquiry and publication in peer-reviewed journals would be necessary to characterize its biological activity and potential mechanisms of action.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels.

Electronic Structure Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For a molecule like 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one, DFT calculations can determine the energies of the HOMO and LUMO. This analysis helps in understanding its potential as an electron donor or acceptor in chemical reactions. For instance, in related heterocyclic compounds, the HOMO is often localized over the electron-rich aromatic ring and amino substituents, while the LUMO may be distributed across the electron-withdrawing groups. This distribution is crucial for predicting how the molecule will interact with biological macromolecules.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.35 |

| ELUMO | -2.71 |

| Energy Gap (ΔE) | 3.64 |

Note: This table is illustrative and based on typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. The MEP surface is colored to indicate different potential values, with red typically representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

For this compound, the MEP would likely show negative potential around the oxygen atom of the pyrrolidinone ring and the nitrogen of the amino group, making these sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the phenyl ring would exhibit positive potential, indicating them as sites for nucleophilic interactions.

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Derivatives of pyrrolidinone have been investigated for their potential to inhibit various enzymes. For this compound, docking studies could be performed against a range of biological targets to identify potential therapeutic applications. The docking process involves placing the ligand into the active site of the target protein and scoring the different poses based on the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| Enzyme X | -7.5 | TYR-84, ASP-129, PHE-210 |

| Receptor Y | -6.8 | LEU-35, VAL-52, SER-90 |

Note: This table presents hypothetical data to illustrate typical docking results.

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

While molecular docking provides a static view of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.

An MD simulation of this compound bound to a target protein would involve simulating the complex in a realistic environment, such as a water box with ions, over a period of nanoseconds. The analysis of the simulation trajectory can confirm the stability of the interactions predicted by docking and reveal the flexibility of both the ligand and the protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of pyrrolidinone derivatives, including this compound, a dataset of compounds with known biological activities is required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. Such a model could guide the design of new derivatives with improved potency.

Pharmacophore Modeling and Ligand-Based Drug Design

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and elicit a biological response. Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or a set of active ligands (ligand-based).

For this compound, a pharmacophore model could be developed based on its key chemical features, such as hydrogen bond donors (the amino group), hydrogen bond acceptors (the carbonyl oxygen), and aromatic/hydrophobic regions (the fluorophenyl ring). This model can then be used to search large chemical databases for other compounds that match the pharmacophore and are therefore likely to have similar biological activity.

Pharmacokinetic and Metabolic Research Pre Clinical, in Vitro and in Vivo Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The characterization of a compound's ADME properties is fundamental in preclinical development to predict its behavior in a biological system. These studies are typically conducted in various animal models to understand how the substance is taken up by the body, where it goes, how it is chemically modified, and how it is ultimately removed.

While no specific ADME data for 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one is published, a typical investigation would involve administering the compound to animal species (e.g., rats, mice, dogs) and measuring its concentration over time in plasma, urine, and feces. For instance, studies on other novel compounds, such as the MET kinase inhibitor GNE-A, have shown how parameters like plasma clearance, volume of distribution, and oral bioavailability are determined across different species. chemicalbook.com Such studies help in understanding the compound's systemic exposure and its potential for reaching its therapeutic target. Blood-to-plasma concentration ratios are also assessed to see if the compound preferentially distributes into red blood cells. chemicalbook.com

Table 1: Example ADME Profile for a Hypothetical Compound in Preclinical Animal Models (Note: This table is for illustrative purposes only and does not represent data for this compound.)

| Parameter | Mouse | Rat | Dog | Monkey |

|---|---|---|---|---|

| Oral Bioavailability (%) | 88.0 | 11.2 | 55.8 | 72.4 |

| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 2.44 | 13.9 |

| Volume of Distribution (L/kg) | 2.1 | 9.0 | 3.5 | 4.8 |

| Terminal Half-life (h) | 2.5 | 1.67 | 16.3 | 8.1 |

Identification of Metabolites (Phase I and Phase II Transformations)

Metabolism is the process by which the body chemically modifies compounds, generally to make them more water-soluble and easier to excrete. This process is broadly divided into Phase I and Phase II reactions.

Phase I Metabolism: These reactions introduce or expose functional groups (like -OH, -NH2, -COOH) on the parent molecule. Common Phase I reactions include oxidation, reduction, and hydrolysis, which are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes. For This compound , potential Phase I transformations could include hydroxylation of the aromatic ring or the pyrrolidinone ring, and N-dealkylation. Studies on structurally related compounds have shown that such transformations are common.

Phase II Metabolism: In this phase, an endogenous molecule is attached (conjugated) to the parent compound or its Phase I metabolite. This further increases water solubility. Common conjugation reactions include glucuronidation, sulfation, and acetylation. The amino group on the phenyl ring of This compound would be a potential site for acetylation or glucuronidation.

Identifying these metabolites is crucial, as they could be active, inactive, or even toxic. This is typically achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-resolution mass spectrometry.

Metabolic Pathways and Enzymes Involved in Biotransformation

Understanding which specific enzymes are responsible for a compound's metabolism is key to predicting potential drug-drug interactions. The cytochrome P450 (CYP) enzymes are a major focus.

To identify the responsible CYP enzymes for a compound like This compound , experiments would be conducted using a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). By observing which enzymes deplete the parent compound, researchers can pinpoint the key players in its metabolism. For example, studies on other compounds have shown that metabolism can be primarily driven by specific enzymes like CYP3A1 and CYP3A2 in rats. This information is vital for predicting how the compound might interact with other drugs that are substrates, inhibitors, or inducers of the same enzymes.

Protein Binding Studies

Once in the bloodstream, drugs can bind to plasma proteins, such as albumin. Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to be metabolized or excreted. Therefore, determining the extent of plasma protein binding is a critical component of pharmacokinetic characterization. chemicalbook.com

For This compound , this would be assessed using methods like equilibrium dialysis or ultrafiltration. The compound would be added to plasma from different species (including human), and after an incubation period, the bound and unbound fractions would be separated and quantified. High protein binding (typically >99%) can affect a drug's distribution and clearance. chemicalbook.com

Table 3: Example Plasma Protein Binding Data (Note: This table is for illustrative purposes and does not represent data for this compound.)

| Species | Percent Bound (%) |

|---|---|

| Human | 98.5 |

| Rat | 97.2 |

| Dog | 99.1 |

| Mouse | 96.7 |

Clearance Mechanisms (Pre-clinical)

Clearance describes the rate at which a drug is removed from the body and is a key determinant of its dosing frequency. It is the sum of all elimination processes, primarily hepatic (liver) metabolism and renal (kidney) excretion.

Preclinical studies in animal models aim to determine the primary routes of elimination for a compound like This compound . This is often done through excretion balance studies, where a radiolabeled version of the compound is administered to animals, and radioactivity is measured in urine and feces over several days. This reveals the proportion of the dose eliminated by the kidneys versus the liver and gut. The chemical nature of the radioactivity is also analyzed to determine if the compound is eliminated unchanged or as metabolites. For example, studies on the compound TAK-063 showed it was primarily excreted in the feces in rats and dogs, with a major metabolite being the predominant component.

Advanced Analytical Techniques for Research Characterization

Spectroscopic Methods for Structural Elucidation (NMR, MS, IR)

Spectroscopic techniques are indispensable for determining the molecular structure of 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide definitive structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the fluorophenyl ring will appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings. The protons of the pyrrolidinone ring will exhibit characteristic shifts: the CH₂ group adjacent to the carbonyl will be the most deshielded, followed by the CH₂ group attached to the nitrogen, and the remaining CH₂ group. The protons of the primary amine (NH₂) will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. psu.edu In analogous compounds like (2R)-pyrovalerone, the methyl protons of the pyrovalerone moieties show distinct triplets. nih.gov

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data. The carbonyl carbon of the lactam ring is expected to have the most downfield shift (around δ 170-180 ppm). The aromatic carbons will appear in the δ 110-160 ppm range, with their shifts influenced by the fluorine and amino substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The aliphatic carbons of the pyrrolidinone ring will resonate in the upfield region (δ 20-60 ppm). mdpi.com

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | 170-180 |

| Aromatic CH | 6.5-7.5 (multiplets) | 110-140 |

| C-F | - | 155-165 (d, ¹JCF ≈ 240-250 Hz) |

| C-NH₂ | - | 140-150 |

| N-CH₂ | 3.4-3.8 (t) | 45-55 |

| CH₂-C=O | 2.4-2.8 (t) | 30-40 |

| CH₂ | 2.0-2.4 (quintet) | 15-25 |

Note: This is a predictive table based on analogous structures. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electrospray ionization (ESI) would likely be used to generate the protonated molecule [M+H]⁺.

The fragmentation of related α-pyrrolidinophenone cathinones under tandem mass spectrometry (MS/MS) often involves characteristic losses. wvu.edu A primary fragmentation would be the loss of the pyrrolidine (B122466) ring. wvu.edu For this compound, key fragmentation pathways could include the cleavage of the bond between the phenyl ring and the pyrrolidinone nitrogen. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition. wvu.edu

Predicted Mass Spectral Fragmentation

| m/z Value | Possible Fragment Identity |

|---|---|

| 209.22 (M⁺) | Molecular Ion |

| 192.19 | [M-NH₃]⁺ |

| 181.19 | [M-CO]⁺ |

| 124.12 | [C₇H₇FN]⁺ |

Note: This is a predictive table based on common fragmentation patterns of similar compounds. libretexts.orgmiamioh.edu Actual fragmentation may vary based on ionization technique and conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. researchgate.net

N-H Stretching: The primary amine (NH₂) group will show two distinct stretching vibrations in the 3300-3500 cm⁻¹ region. libretexts.org

C=O Stretching: A strong, sharp absorption band for the amide carbonyl (lactam) group will be prominent around 1680-1700 cm⁻¹. nih.gov

Aromatic C=C Stretching: Medium to weak absorptions in the 1500-1600 cm⁻¹ range are characteristic of the aromatic ring. researchgate.net

C-F Stretching: A strong absorption band for the C-F bond is expected in the 1200-1300 cm⁻¹ region.

C-N Stretching: The C-N stretching of the aromatic amine and the lactam will appear in the 1250-1350 cm⁻¹ region.

Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Amine N-H Stretch | 3300-3500 | Medium (two bands) |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Amide C=O Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1500-1600 | Medium to Weak |

| C-F Stretch | 1200-1300 | Strong |

Note: This table is based on typical IR frequencies for the respective functional groups. upi.eduresearchgate.net

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (HPLC, GC-MS)

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for determining the purity of non-volatile compounds like this compound. A reversed-phase method would typically be employed, using a C18 column. nih.govresearchgate.net

Method: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is common. nih.gov

Detection: A UV detector is suitable, as the aromatic ring will exhibit strong absorbance. The detection wavelength would be set at the λmax of the compound, likely around 254 nm.

Application: HPLC can be used to monitor the progress of a synthesis by analyzing aliquots of the reaction mixture over time. It is also the primary method for determining the final purity of the isolated product, with the peak area percentage of the main peak corresponding to its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is generally preferred for non-volatile compounds, GC-MS can be used if the compound is sufficiently volatile or can be derivatized to increase its volatility. It is particularly useful for identifying volatile impurities.

Method: The compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.

Detection: The separated components are detected by a mass spectrometer, which provides both retention time and a mass spectrum for each peak, allowing for confident identification of impurities. psu.edu

Typical Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Water/Acetonitrile with 0.1% Formic Acid | UV at ~254 nm | Purity assessment, reaction monitoring |

| GC-MS | Capillary (e.g., DB-5MS, 30 m x 0.25 mm) | Helium | Mass Spectrometry (EI) | Identification of volatile impurities |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique can provide unequivocal proof of structure, including absolute stereochemistry if applicable.

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com

The resulting structural data includes:

Bond lengths and angles: Precise measurements of all bond distances and angles within the molecule.

Conformation: The exact spatial orientation of the phenyl ring relative to the pyrrolidinone ring.

Intermolecular interactions: Details of hydrogen bonding (e.g., involving the amine and carbonyl groups) and other non-covalent interactions that dictate the crystal packing. For instance, in the crystal structure of similar compounds, intermolecular N-H···Br and C-H···F interactions are observed. mdpi.com

Hypothetical Crystallographic Data Table

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Length (C=O) | ~1.23 Å |

| Key Bond Length (C-F) | ~1.36 Å |

Note: This table presents hypothetical data based on common parameters for organic molecules. researchgate.netresearchgate.net

Bioanalytical Method Development for In Vitro and In Vivo Studies

To study the behavior of this compound in biological systems, robust and validated bioanalytical methods are required. These methods are crucial for quantifying the compound in complex biological matrices like plasma, urine, or tissue homogenates. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. nih.govmdpi.com

Key Steps in Method Development:

Sample Preparation: The first step is to extract the analyte from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the required level of cleanliness and concentration. nih.gov

Chromatographic Separation: A rapid and efficient HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is developed to separate the analyte from endogenous matrix components that could interfere with detection.

Mass Spectrometric Detection: The MS/MS instrument is operated in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (typically [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides excellent selectivity and sensitivity.

Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:

Selectivity and Specificity: Ensuring no interference from matrix components.

Linearity: The range over which the detector response is proportional to the concentration.

Accuracy and Precision: How close the measured values are to the true values and the reproducibility of the measurements.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (2R)-pyrovalerone |

| 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP) |

| Formic acid |

| Ammonium acetate |

| Acetonitrile |

| Methanol |

Emerging Research Directions and Future Perspectives

Development of Novel Analogs with Enhanced Activity or Selectivity

The development of novel analogs from a lead compound is a critical strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic properties. For a scaffold like 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one, research efforts are likely to focus on systematic modifications to both the pyrrolidinone and the substituted phenyl rings.

Research into related pyrrolidinone-containing compounds has demonstrated that even subtle structural changes can lead to significant shifts in biological activity and target selectivity. For instance, in a series of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) analogs, modifications to the aromatic ring were shown to modulate inhibitory potency against dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters while having minimal effect on the serotonin (B10506) transporter (SERT). nih.gov This highlights the potential for achieving transporter selectivity through targeted analog design. nih.gov

Similarly, studies on pyrrolidine (B122466) pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib revealed that while truncations of the scaffold led to a loss of activity, modifications at other specific positions had varied and significant effects on inhibitory properties, demonstrating a clear structure-activity relationship (SAR). mdpi.com For this compound, a key focus would be the stereochemistry of the pyrrolidine ring, as different spatial orientations of substituents can lead to vastly different biological profiles due to specific binding interactions with enantioselective proteins. nih.govresearchgate.net

Future research will likely involve creating a library of analogs based on the this compound core. This would involve:

Substitution on the Phenyl Ring: Introducing different functional groups at various positions on the phenyl ring to probe interactions with target proteins.

Modification of the Amino Group: Converting the primary amine to secondary or tertiary amines, amides, or other functional groups to alter hydrogen bonding capacity and lipophilicity.

Functionalization of the Pyrrolidinone Ring: Adding substituents to the carbon backbone of the pyrrolidinone ring to explore new binding pockets and influence the ring's conformation. nih.govresearchgate.net

The table below illustrates potential analog strategies based on established SAR principles for related compounds.

Table 1: Analog Design Strategies and Expected Outcomes

| Modification Site | Strategy | Potential Impact | Rationale / Example |

|---|---|---|---|

| Phenyl Ring | Varying substituent position and nature (e.g., chloro, methoxy) | Modulate binding affinity and selectivity. | In other kinase inhibitor series, moving a chloro group from the 4-position to the 2-position significantly altered selectivity. |

| Amino Group | Acylation to form amides. | Improve metabolic stability and introduce new interaction points. | Amide derivatives of other pyrrolidines have shown enhanced biological activity. nih.gov |

| Pyrrolidinone Ring | Introduction of chiral centers (e.g., methyl group). | Enhance stereospecific binding and potency. | The stereochemistry of substituents on the pyrrolidine ring is often crucial for target engagement. nih.govresearchgate.net |

| Fluorine Atom | Relocation to other positions or replacement with other halogens. | Fine-tune electronic properties and metabolic stability. | Fluorine's position can critically affect pKa, conformation, and membrane permeability. nih.gov |

Multi-Targeted Ligand Design Approaches

Complex multifactorial diseases such as neurodegenerative disorders and cancer often involve multiple pathological pathways, rendering single-target drugs insufficiently effective. acs.org This has led to a paradigm shift from the "one-target, one-drug" model to the rational design of Multi-Target-Directed Ligands (MTDLs). acs.orgebi.ac.uk MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a better safety profile compared to combination therapies. acs.org

The this compound scaffold is a promising starting point for developing MTDLs. The general approach involves combining distinct pharmacophores—the essential molecular features responsible for a drug's activity—into a single hybrid molecule.

For example, in the context of Alzheimer's disease, an MTDL might be designed to inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. Research on N-substituted pyrrolidine-2,5-dione derivatives has already demonstrated the feasibility of creating dual inhibitors of COX-1/COX-2 and 5-LOX. ebi.ac.uk A similar strategy could be applied by linking the this compound core to a known inhibitor of another relevant target, creating a novel MTDL.

The design process for an MTDL based on this compound might involve:

Target Selection: Identifying a combination of targets relevant to a specific disease. For instance, for an anti-inflammatory agent, this could be COX-2 and 5-LOX. ebi.ac.uk

Pharmacophore Identification: Recognizing the key structural motifs of the parent compound and a known inhibitor of the second target.

Molecular Hybridization: Linking the two pharmacophores using an appropriate spacer, ensuring that the key binding interactions for both targets are preserved.

This approach has been successfully used to create compounds that, for example, combine antioxidant properties with receptor antagonism, addressing multiple facets of a disease with a single molecule. researchgate.net

Application of Artificial Intelligence and Machine Learning in Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process, making it faster, cheaper, and more efficient. nih.govnih.gov These computational tools can analyze vast and complex datasets to identify patterns, predict properties, and generate novel molecular structures, accelerating multiple stages from target identification to lead optimization. nih.govcrimsonpublishers.commdpi.com

For a compound like this compound, AI and ML can be applied in several key areas:

Target and Off-Target Prediction: AI platforms can screen the structure of a compound against databases of known proteins to predict its likely biological targets and potential off-targets. This helps in understanding the compound's polypharmacology and anticipating potential side effects early in the discovery process. mdpi.com

De Novo Design of Analogs: Generative AI models, such as Generative Adversarial Networks (GANs), can be trained on libraries of known active molecules to design novel compounds with optimized properties. nih.gov These models could generate new analogs of this compound tailored for enhanced potency, selectivity, or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Property Prediction: ML algorithms can accurately predict crucial physicochemical and pharmacokinetic properties, such as solubility, bioavailability, and toxicity, based solely on a compound's chemical structure. mdpi.com This allows researchers to prioritize the synthesis of candidates with a higher probability of success, reducing time-consuming and costly laboratory experiments. crimsonpublishers.com

Structural Biology: Advanced AI tools like AlphaFold can predict the three-dimensional structure of target proteins with high accuracy. nih.gov This information is invaluable for understanding how a ligand like this compound might bind to its receptor, guiding the rational design of more potent inhibitors. nih.govcrimsonpublishers.com

Table 2: AI/ML Applications in Compound Research

| AI/ML Application | Description | Potential Benefit for This Compound |

|---|---|---|

| Virtual Screening | Using algorithms to screen large libraries of compounds against a biological target. | Identify new potential targets for the compound and its analogs. |

| Predictive Modeling (ADMET) | ML models predict absorption, distribution, metabolism, excretion, and toxicity. mdpi.com | Prioritize analogs with favorable drug-like properties before synthesis. |

| Generative Models (GANs, VAEs) | AI generates novel molecular structures with desired characteristics. nih.gov | Design optimized analogs with enhanced selectivity or reduced toxicity. |

| Protein Structure Prediction | Deep learning models (e.g., AlphaFold) predict the 3D structure of proteins. nih.gov | Facilitate structure-based drug design and mechanistic studies. |

Exploration of New Therapeutic Areas and Biological Targets

The versatility of the pyrrolidinone scaffold suggests that this compound and its derivatives could be active across a range of therapeutic areas beyond their initial intended use. nih.govresearchgate.net The process of drug repurposing—finding new uses for existing compounds—is a highly efficient strategy for drug development.

Based on the structural features of this compound, several new therapeutic avenues and biological targets could be explored:

Anticancer Activity: The pyrrolidine scaffold is present in numerous compounds with cytotoxic activity against various tumors. grantome.com Some pyrrolidine analogs have been shown to induce cancer cell death through caspase-dependent apoptotic pathways. rsc.orgresearchgate.net Therefore, screening this compound against a panel of cancer cell lines could uncover potential applications in oncology.

Central Nervous System (CNS) Disorders: Pyrrolidinone derivatives are well-represented among drugs for neurological conditions like epilepsy. acs.org Specifically, pyrrolidine-2,5-diones have been investigated as anticonvulsant agents. nih.gov The structural similarity suggests that this compound could be evaluated in models of epilepsy or other CNS disorders.

Anti-inflammatory and Analgesic Agents: Pyrrolidine-based compounds have been developed as multi-target anti-inflammatory agents, for instance, by inhibiting both COX and LOX enzymes. ebi.ac.uk Given the role of inflammation in numerous diseases, this represents a broad area for potential application.

Antidiabetic Agents: Certain pyrrolidine derivatives act as dual agonists of PPARα/γ, which are key targets in the treatment of type 2 diabetes. nih.gov Structure-activity relationship studies in this area have shown that the cis-configuration of substituents on the pyrrolidine ring is often preferred for potent activity. nih.gov

Table 3: Potential Therapeutic Areas and Biological Targets

| Therapeutic Area | Potential Biological Target | Rationale Based on Structural Similarity |

|---|---|---|

| Oncology | Caspases, PARP-1/-2, Kinases | Pyrrolidine analogs show cytotoxic and apoptotic activity. nih.govgrantome.comrsc.org |

| CNS Disorders (e.g., Epilepsy) | Ion channels, Neurotransmitter receptors | Pyrrolidine-2,5-dione is a known scaffold for anticonvulsants. nih.gov |

| Inflammation | COX-1, COX-2, 5-LOX | N-substituted pyrrolidine-2,5-diones can act as multi-target anti-inflammatory agents. ebi.ac.uk |

| Type 2 Diabetes | PPARα/γ receptors | Oxybenzyl pyrrolidine derivatives are known PPARα/γ dual agonists. nih.gov |

| Bacterial Infections | Bacterial enzymes | Synoxazolidinones, which are structurally related, have antimicrobial properties. grantome.com |

Advanced Mechanistic Insights into Compound Behavior

Understanding precisely how a compound interacts with its biological target at a molecular level is fundamental to rational drug design. For this compound, future research will move beyond simple measures of inhibition to explore the detailed mechanistic basis of its action.

A key area of investigation will be the role of the fluorophenyl group. The fluorine atom, being highly electronegative, can significantly influence the molecule's electronic properties and its ability to form specific noncovalent interactions within a protein's binding pocket. These interactions, such as hydrogen bonds, π-π stacking, and halogen bonds, are critical for achieving high-affinity and selective binding. Computational modeling and biophysical techniques can be used to dissect these interactions. For example, molecular docking simulations can predict the binding mode and identify key amino acid residues that interact with the compound. mdpi.com

Furthermore, advanced mechanistic studies could reveal more complex modes of action. For example, in the case of PARP inhibitors, it was discovered that some compounds not only block the enzyme's catalytic activity but also "trap" the PARP enzyme on the DNA. nih.gov This dual mechanism contributes significantly to their therapeutic effect. Investigating whether this compound or its analogs exhibit similar complex behaviors with their targets will provide deeper insights.

Computational tools will be indispensable in this pursuit. The use of programs like Gaussian can help calculate and optimize the 3D structure of the molecule, while software like PASS (Prediction of Activity Spectra for Substances) can predict the full range of biological activities based on structure, offering hypotheses for further experimental validation. researchgate.net This synergy between computational prediction and experimental verification will be crucial for elucidating the nuanced behavior of this compound and guiding the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Amino-4-fluorophenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?